Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Tetrahydropyridines :
- Ethyl 2-methyl-2,3-butadienoate, functioning as a 1,4-dipole synthon, can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Versatile Intermediate for Trifluoromethyl Heterocycles :
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. This is achieved using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey, Pasceri, Lewis, & Moody, 2012).
Formation of Pyran and Pyridine Derivatives :
- A reaction between ethyl 2,4-dioxopentanoate and ethyl trifluoroacetate leads to ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, which can be further transformed into pyran and pyridine derivatives (Usachev, Bizenkov, & Sosnovskikh, 2007).
Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans :
- Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives can be synthesized through a one-pot, three-component reaction. This process is important for synthesizing related fluorinated fused heterocyclic compounds (Wang, Li, Zhang, Song, Zhang, Cao, Deng, & Shao, 2012).
Formation of Oxazolecarboxylic Acid and Heterocyclic Compounds :
- 5-Ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid can be obtained from the corresponding ethyl ester via a rhodium-catalyzed reaction. This compound can be used for the synthesis of various ester and amide derivatives (Shi, Xu, & Xu, 1991).
Synthesis of Pyridinecarboxylic Acid Derivatives :
- Ethyl 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylates are synthesized for antimicrobial studies. These compounds are prepared by reacting 1,3,5-triazine with ethyl acetoacetate derivatives (Balogh, Hermecz, Meszaros, Simon, Pusztay, Horváth, & Dvortsák, 1980).
Functionalized Trifluoromethylated Diazaspiro[5.5]undecanes Synthesis :
- Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives can be synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate. This is a significant development in multifunctional spirocyclic compound synthesis (Li, Shi, Yang, Kang, Zhang, Song, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the trifluoromethyl group, are often used in pharmaceuticals and agrochemicals due to their ability to form stable carbon-carbon bonds .
Mode of Action
The trifluoromethyl group in similar compounds has been associated with the ability to undergo suzuki–miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a common biochemical pathway for compounds containing the trifluoromethyl group .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact how a compound interacts with its targets. For instance, certain herbicides, applied in pre-emergence, act better when soil humidity is between high and elevated .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, including those involved in the synthesis of trifluoromethyl-functionalized products. For instance, it is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These interactions are crucial for the formation of enantiopure compounds, which are important in pharmaceutical applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the thermal stability of ODN/RNA duplexes and improve nuclease resistance . These effects are significant as they can impact the overall function and viability of cells, particularly in the context of therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with carbon-centered radical intermediates. The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials by facilitating radical trifluoromethylation . This process involves the formation of carbon-centered radicals, which can then participate in various biochemical reactions, leading to the synthesis of complex molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and ability to maintain its biochemical properties under various conditions . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of fluorinated compounds. It interacts with enzymes and cofactors that facilitate the incorporation of the trifluoromethyl group into target molecules . These interactions are essential for the production of bioactive compounds with potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target tissues, which is crucial for its biochemical activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding its subcellular localization is important for optimizing its therapeutic potential and minimizing any adverse effects.
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPHUNCCISTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670620 | |
Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-08-6 | |
Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.